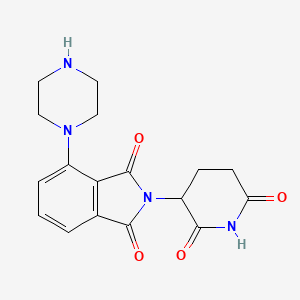
2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a piperidine ring and a piperazine ring, both of which are fused to an isoindoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(2,6-Dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione
- 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of piperidine and piperazine rings fused to an isoindoline core makes it a versatile compound with diverse applications.
生物活性
2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione is a compound that has garnered attention for its potential therapeutic applications. Its structure suggests various biological activities, particularly in the context of inflammatory responses and potential neuroprotective effects. This article aims to provide a comprehensive overview of the compound's biological activity based on available research findings.
- Molecular Formula : C17H18N4O4
- Molecular Weight : 342.35 g/mol
- CAS Number : 132118673
Research indicates that this compound may exert its biological effects primarily through the inhibition of tumor necrosis factor-alpha (TNFα) and other inflammatory cytokines. The mechanism involves modulation of signaling pathways associated with inflammation and immune response, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Anti-inflammatory Effects
Studies have shown that derivatives of isoindoline compounds can significantly reduce levels of TNFα in mammalian models. By inhibiting this cytokine, the compound may help mitigate inflammatory responses associated with various diseases, including autoimmune disorders and neurodegenerative diseases .
Neuroprotective Properties
The compound's structure suggests potential neuroprotective activity. Research involving models of neurodegeneration has indicated that it may protect neuronal cells from oxidative stress and apoptosis. The ability to modulate inflammatory pathways in the central nervous system (CNS) could be crucial in conditions like Parkinson's disease .
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity have demonstrated that the compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells. This selectivity is vital for developing anticancer therapies with fewer side effects .
Study 1: Inhibition of TNFα Production
In a controlled study, the administration of this compound resulted in a significant reduction in TNFα levels in a murine model of inflammation. The results indicated a decrease in pro-inflammatory markers, suggesting its potential use as an anti-inflammatory agent .
Study 2: Neuroprotection in Neurodegenerative Models
A study focusing on neuroprotective effects demonstrated that treatment with this compound reduced neuronal death in models of oxidative stress. The findings suggest that it may enhance mitochondrial function and reduce reactive oxygen species (ROS) production, thereby protecting neuronal integrity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O4 |
| Molecular Weight | 342.35 g/mol |
| CAS Number | 132118673 |
| Purity | >96% |
| Biological Activity | Effect |
|---|---|
| TNFα Inhibition | Significant reduction |
| Neuroprotection | Reduced apoptosis |
| Cytotoxicity | Selective against cancer cells |
属性
分子式 |
C17H18N4O4 |
|---|---|
分子量 |
342.35 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-piperazin-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)19-13)21-16(24)10-2-1-3-11(14(10)17(21)25)20-8-6-18-7-9-20/h1-3,12,18H,4-9H2,(H,19,22,23) |
InChI 键 |
APURBVBIOACKLC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















